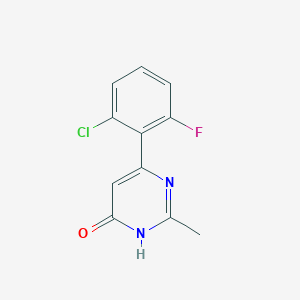

6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol

CAS No.: 2005630-26-0

Cat. No.: VC3216211

Molecular Formula: C11H8ClFN2O

Molecular Weight: 238.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2005630-26-0 |

|---|---|

| Molecular Formula | C11H8ClFN2O |

| Molecular Weight | 238.64 g/mol |

| IUPAC Name | 4-(2-chloro-6-fluorophenyl)-2-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H8ClFN2O/c1-6-14-9(5-10(16)15-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H,14,15,16) |

| Standard InChI Key | XADJQTIBUJLACN-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F |

| Canonical SMILES | CC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F |

Introduction

Chemical Identity and Properties

6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol is identified by CAS No. 2005630-26-0 and possesses a well-defined chemical profile. This compound belongs to the broader class of pyrimidine derivatives, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The molecular properties of this compound are critical for understanding its behavior in chemical and biological systems.

Table 1: Chemical Identity and Properties of 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol

| Property | Value |

|---|---|

| CAS No. | 2005630-26-0 |

| Product Name | 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol |

| Molecular Formula | C11H8ClFN2O |

| Molecular Weight | 238.64 g/mol |

| IUPAC Name | 4-(2-chloro-6-fluorophenyl)-2-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H8ClFN2O/c1-6-14-9(5-10(16)15-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H,14,15,16) |

| Standard InChIKey | XADJQTIBUJLACN-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F |

| PubChem Compound | 137027713 |

The compound exists in a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, with the IUPAC name reflecting the 4-oxo tautomer (pyrimidin-6-one). This tautomerism is an important characteristic that influences its chemical reactivity and biological interactions.

Structural Features

The structure of 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol incorporates several key functional groups that define its chemical and biological properties. The central pyrimidine ring serves as the core scaffold, with three important substituents:

-

A methyl group at the 2-position of the pyrimidine ring

-

A hydroxyl/oxo group at the 4-position, which exists in tautomeric equilibrium

-

A 2-chloro-6-fluorophenyl group at the 6-position of the pyrimidine ring

The presence of two halogen atoms (chlorine and fluorine) on the phenyl ring is particularly noteworthy. These halogens significantly influence the compound's electronic properties, lipophilicity, and potential biological interactions. The chlorine atom at the ortho position creates steric effects that may influence the conformation of the molecule, while the fluorine atom provides unique electronic properties through its high electronegativity.

The pyrimidine core contains two nitrogen atoms that can serve as hydrogen bond acceptors, while the hydroxyl form of the 4-position can function as both a hydrogen bond donor and acceptor. These characteristics are crucial for potential interactions with biological targets such as proteins and nucleic acids.

Synthesis Methods

| Synthetic Step | Key Reagents | Reaction Conditions | Purpose |

|---|---|---|---|

| Pyrimidine Formation | Acetamidine, β-ketoester | Base, solvent, heat | Construction of 2-methylpyrimidin-4-ol core |

| Activation | POCl₃, N,N-dimethylaniline | Reflux | Introduction of leaving group at position 6 |

| Cross-Coupling | 2-Chloro-6-fluorophenylboronic acid, Pd(PPh₃)₄ | Base, solvent, heat | Introduction of aryl group |

| Deprotection/Hydrolysis | Aqueous base or acid | Controlled conditions | Restoration of 4-hydroxy functionality |

The synthesis would require careful optimization of reaction conditions to ensure regioselectivity and to minimize side reactions. Purification steps such as recrystallization or chromatography would be necessary to obtain the final compound in high purity.

It is important to note that these potential activities would require experimental validation through appropriate biological assays and structure-activity relationship studies.

Analytical Characterization

The comprehensive characterization of 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol would involve multiple analytical techniques to confirm its identity, purity, and structural features.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical structural information. The ¹H NMR spectrum would display signals for the methyl group (approximately 2.5 ppm), the single proton on the pyrimidine ring (approximately 6.0-6.5 ppm), and the aromatic protons of the phenyl ring (approximately 7.0-8.0 ppm) with characteristic coupling patterns influenced by the halogen substituents.

Mass spectrometry would confirm the molecular weight of 238.64 g/mol and provide characteristic fragmentation patterns that support the structural assignment. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₁₁H₈ClFN₂O.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the C=O stretch of the 4-oxo group (approximately 1650-1700 cm⁻¹), C=N stretches in the pyrimidine ring (approximately 1600 cm⁻¹), and C-F and C-Cl stretches from the phenyl substituents.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be essential for assessing the purity of the compound and for monitoring reactions during its synthesis. The retention time and behavior on various stationary phases would depend on the compound's polarity and specific interactions with the chromatographic system.

Table 4: Expected Analytical Data for 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol

| Analytical Technique | Expected Results |

|---|---|

| ¹H NMR | Signals for CH₃, pyrimidine CH, and aromatic CH protons with characteristic splitting patterns |

| ¹³C NMR | Signals for methyl carbon, aromatic carbons, pyrimidine carbons, and carbonyl carbon |

| Mass Spectrometry | Molecular ion peak at m/z 238, characteristic fragmentation pattern |

| IR Spectroscopy | C=O, C=N, C-F, and C-Cl stretching bands |

| HPLC | Single peak with specific retention time under optimized conditions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume